Stereochemical Purity and Defined Configuration via Asymmetric Synthesis
The (1S,2R) stereoisomer is synthesized with high diastereo- and enantioselectivity, differentiating it from racemic or other isomeric mixtures. A key synthetic method reports the production of dimethylcyclohexanamines with defined stereochemistry, though specific yield and selectivity data for the (1S,2R) isomer are not isolated in the abstract [1]. Commercially, the compound is supplied with a specified purity of 95-98%, and its stereochemical identity is confirmed by the assigned SMILES string 'C[C@@H]1CCCC[C@@H]1NC' .
| Evidence Dimension | Stereochemical Definition |
|---|---|
| Target Compound Data | (1S,2R) configuration, commercially available at 95-98% purity |
| Comparator Or Baseline | Racemic mixture or unspecified stereoisomer (e.g., N,2-dimethylcyclohexanamine, CAS 50453-58-2) [2] |
| Quantified Difference | Qualitative difference: single, defined stereoisomer vs. undefined or racemic mixture. |
| Conditions | Commercial product specifications; asymmetric reductive amination methodology [1] |
Why This Matters
Procurement of a defined stereoisomer is essential for reproducible outcomes in stereoselective synthesis, as the opposite enantiomer or a racemic mixture can lead to different or diminished stereoselectivity in downstream applications.
- [1] Brunner, H., & Obermann, U. (1997). Diastereo- and Enantioselective Synthesis of Dimethylcyclohexanamines by Asymmetric Reductive Amination. Synthesis, 1997(11), 1325–1330. View Source
- [2] NIST Chemistry WebBook. (n.d.). cyclohexylamine, N,2-dimethyl-. CAS Registry Number: 50453-58-2. View Source
